3-[(Benzothiazol-2-yl)oxymethyl]piperidine
Overview
Description
3-[(Benzothiazol-2-yl)oxymethyl]piperidine is a chemical compound that features a benzothiazole moiety linked to a piperidine ring through an oxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine typically involves the reaction of benzothiazole derivatives with piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzothiazol-2-yl)oxymethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole and piperidine derivatives.
Scientific Research Applications
3-[(Benzothiazol-2-yl)oxymethyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(Benzothiazol-2-yl)oxymethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the piperidine ring.
2-[(Benzothiazol-2-yl)thio]acetic acid: Contains a thioether linkage instead of an oxymethyl group.
4-[(Benzothiazol-2-yl)amino]butanoic acid: Features an amino group and a butanoic acid moiety.
Uniqueness
3-[(Benzothiazol-2-yl)oxymethyl]piperidine is unique due to its combination of a benzothiazole moiety with a piperidine ring, linked through an oxymethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXELYZEZQDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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